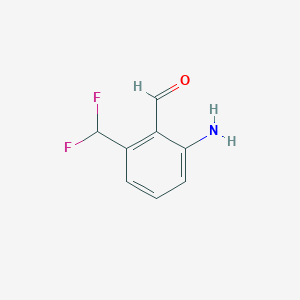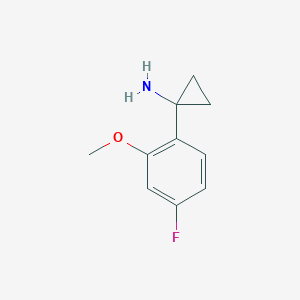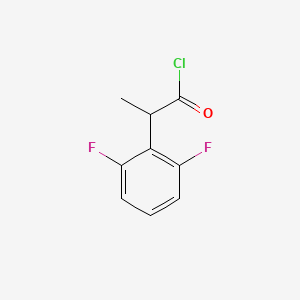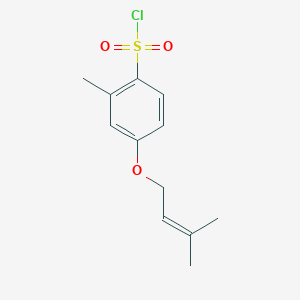
2-Methyl-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride is an organic compound with a complex structure that includes a benzenesulfonyl chloride group, a methyl group, and a 3-methylbut-2-en-1-yl ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride typically involves the reaction of 2-methyl-4-hydroxybenzenesulfonyl chloride with 3-methylbut-2-en-1-ol. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or toluene and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
化学反応の分析
Types of Reactions
2-Methyl-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation Reactions: The methyl and 3-methylbut-2-en-1-yl groups can undergo oxidation to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride or further to a thiol group under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. Conditions typically involve mild bases such as sodium bicarbonate or potassium carbonate in solvents like acetonitrile or dichloromethane.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or neutral conditions are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in aprotic solvents such as tetrahydrofuran or diethyl ether are employed.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, sulfonothioates, alcohols, aldehydes, carboxylic acids, and thiols, depending on the specific reaction and conditions used.
科学的研究の応用
2-Methyl-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of sulfonamide and sulfonate derivatives.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to form stable sulfonamide linkages with biological targets.
Biological Studies: It is used in the modification of biomolecules, such as proteins and peptides, to study their function and interactions.
Industrial Applications: The compound is used in the production of specialty chemicals, including dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of 2-Methyl-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide or sulfonate linkages. This reactivity is exploited in various chemical transformations and biological modifications. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
類似化合物との比較
Similar Compounds
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: This compound shares the 3-methylbut-2-en-1-yl ether linkage but differs in its core structure and functional groups.
4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde: Similar in having the 3-methylbut-2-en-1-yl ether linkage but differs in having an aldehyde group instead of a sulfonyl chloride group.
2-Methyl-4-((3-methyl-2-butenyl)oxy)but-1-ene: This compound has a similar ether linkage but lacks the sulfonyl chloride group.
Uniqueness
2-Methyl-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride is unique due to the presence of both the sulfonyl chloride group and the 3-methylbut-2-en-1-yl ether linkage
特性
分子式 |
C12H15ClO3S |
|---|---|
分子量 |
274.76 g/mol |
IUPAC名 |
2-methyl-4-(3-methylbut-2-enoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C12H15ClO3S/c1-9(2)6-7-16-11-4-5-12(10(3)8-11)17(13,14)15/h4-6,8H,7H2,1-3H3 |
InChIキー |
MBSHXQSDWYOIMN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OCC=C(C)C)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


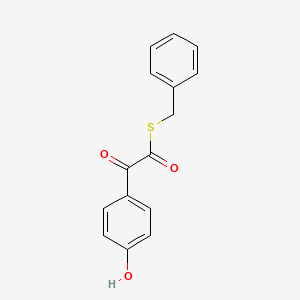

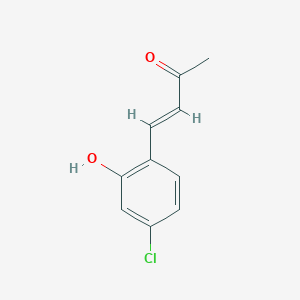
![2,6-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12845744.png)
![5-[2-(Benzyloxy)phenyl]-2-pyridinamine](/img/structure/B12845748.png)
![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl benzoate](/img/structure/B12845754.png)

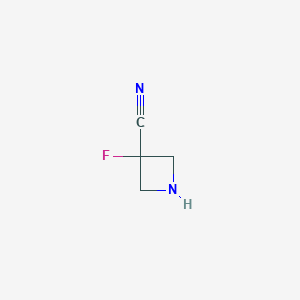
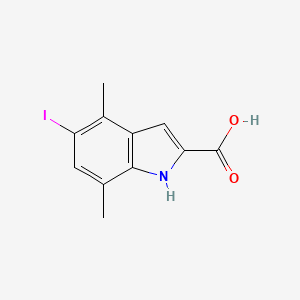
![5-Benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12845792.png)

